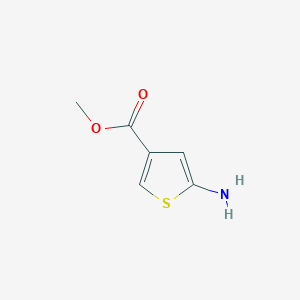

Methyl 5-aminothiophene-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-aminothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-9-6(8)4-2-5(7)10-3-4/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFERXXPZQYBEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192879-33-7 | |

| Record name | methyl 5-aminothiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-aminothiophene-3-carboxylate: Chemical Properties, Structure, and Synthetic Insights

Introduction

Methyl 5-aminothiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core, a versatile scaffold in medicinal chemistry and materials science. The strategic placement of an amino group and a methyl carboxylate group on the thiophene ring makes it a valuable bifunctional building block. These functional groups offer reactive sites for a variety of chemical transformations, enabling the construction of more complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for this compound, tailored for researchers, scientists, and professionals in drug development. While direct experimental data for this specific isomer is limited in publicly available literature, this guide will draw upon established principles of heterocyclic chemistry and data from closely related isomers to provide a robust and insightful resource.

Chemical Structure and Identifiers

The structural foundation of this compound is a five-membered thiophene ring. The key to its utility lies in the substitution pattern: an amino group at the C5 position and a methyl ester at the C3 position. This arrangement influences the electron density distribution within the ring and dictates the molecule's reactivity.

Caption: Generalized workflow for the synthesis of aminothiophene carboxylates.

Exemplary Step-by-Step Protocol (Gewald Synthesis)

This protocol is a representative example for the synthesis of a 2-aminothiophene-3-carboxylate derivative and would require optimization for the specific target compound:[1]

-

Reaction Setup: To a stirred mixture of an appropriate α-halo ketone or aldehyde (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) in a suitable solvent such as ethanol or DMF, add a basic catalyst like morpholine (catalytic amount) dropwise at room temperature.

-

Reaction Execution: The reaction mixture is then heated to a temperature ranging from 40-60°C and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution. If so, it can be collected by filtration. Alternatively, the mixture can be poured into water and extracted with an organic solvent like ethyl acetate.

-

Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its functional groups. The amino group can act as a nucleophile and can be readily acylated, alkylated, or used in condensation reactions to form fused heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

This versatile reactivity makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Thiophene-based compounds are known to exhibit various pharmacological activities.

-

Pharmaceutical Intermediates: Aminothiophene derivatives are key intermediates in the synthesis of pharmaceuticals. They are particularly useful in developing drugs for central nervous system disorders and as anti-inflammatory agents.[2][3] The thiophene core is a bioisostere for the benzene ring, offering similar structural properties with different electronic and lipophilic characteristics.

-

Antimycobacterial Agents: Novel thiophene-arylamide derivatives have been investigated as inhibitors of DprE1, an essential enzyme in Mycobacterium tuberculosis, highlighting the potential of aminothiophene scaffolds in developing new treatments for tuberculosis.[4]

-

Histone Deacetylase (HDAC) Inhibitors: The aminothiophene scaffold has been incorporated into the design of novel histone deacetylase inhibitors, which are a promising class of anti-cancer agents.

-

Fused Heterocyclic Systems: The compound serves as a precursor for thienopyrimidines, which are being explored for their diverse biological activities.[5]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from closely related aminothiophene derivatives provide guidance on safe handling practices.

-

Hazard Identification: Similar compounds are often classified as harmful if swallowed and can cause skin and serious eye irritation.[6][7] May cause respiratory irritation.[7][8]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9]

-

Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly after handling.[9]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6][8]

Conclusion

This compound is a heterocyclic building block of significant interest, particularly in the field of medicinal chemistry. Its straightforward, albeit inferred, synthesis via methods like the Gewald reaction, combined with the versatile reactivity of its amino and ester functional groups, makes it an attractive starting material for the synthesis of complex molecular targets. While there is a need for more extensive characterization of this specific isomer, the available data on related compounds underscores its potential in the development of novel therapeutics. As the demand for new and effective drugs continues to grow, the importance of such versatile chemical intermediates in the drug discovery pipeline cannot be overstated.

References

-

MySkinRecipes. METHYL 5-AMINO-3-METHYLTHIOPHENE-2-CARBOXYLATE. [Link]

- Google Patents.

-

Journal of Chemical and Pharmaceutical Research. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

PubChem. 3-Amino-5-methyl-thiophene-2-carboxylic acid methyl ester. [Link]

-

SpectraBase. Thiophene-2-carboxylic acid, 5-amino-4-aminocarbonyl-3-methyl-, methyl ester - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate. [Link]

-

PubChemLite. This compound (C6H7NO2S). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. [Link]

-

National Institutes of Health. Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

PubChem. Methyl 3-amino-5-bromothiophene-2-carboxylate. [Link]

-

ResearchGate. Fiesselmann-type synthesis of.... [Link]

-

PubChem. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

NIST WebBook. Methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. METHYL 5-AMINO-3-METHYLTHIOPHENE-2-CARBOXYLATE [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. Discovery of Novel Thiophene-arylamide Derivatives as DprE1 Inhibitors with Potent Antimycobacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.nl [fishersci.nl]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Aminothiophene Derivatives: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Versatility of the Aminothiophene Scaffold

Aminothiophene derivatives represent a cornerstone in medicinal chemistry, forming the structural core of a wide array of pharmacologically active compounds.[1][2] This five-membered heterocyclic ring, containing both sulfur and a strategically placed amino group, provides a unique combination of electronic properties and hydrogen bonding capabilities. These features make it a "privileged scaffold," capable of interacting with a diverse range of biological targets with high affinity and specificity. The versatility of aminothiophenes has led to their incorporation into drugs targeting a spectrum of diseases, from cancer to infectious agents.[1][2][3] This guide provides an in-depth exploration of key aminothiophene derivatives, focusing on their chemical properties, synthesis, and critical role in the drug development landscape.

Core Aminothiophene Derivatives: A Quantitative Overview

The specific substitution pattern on the aminothiophene ring dictates its physicochemical properties and, consequently, its biological activity. Below is a table summarizing the Chemical Abstracts Service (CAS) numbers and molecular weights of several foundational and frequently utilized aminothiophene derivatives in drug discovery.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Aminothiophene | 616-46-6 | C4H5NS | 99.15 |

| 2-Aminothiophene-3-carbonitrile | 4651-82-5 | C5H4N2S | 124.16 |

| 2-Aminothiophene-3-carboxylic Acid | 56387-08-7 | C5H5NO2S | 143.17[4] |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 4815-30-9 | C9H10N2S | 178.25 |

The Gewald Reaction: A Cornerstone of Aminothiophene Synthesis

The Gewald reaction is a powerful and widely adopted multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[5][6][7] Its enduring popularity stems from the ready availability of starting materials, mild reaction conditions, and the ability to generate a high degree of molecular diversity in a single step.[6][8]

The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile in the presence of elemental sulfur and a base, such as an amine.[5][9]

Mechanism of the Gewald Reaction

The mechanism of the Gewald reaction has been a subject of detailed study.[9] It is generally accepted to proceed through the following key steps:

-

Knoevenagel Condensation: The reaction initiates with a Knoevenagel condensation between the carbonyl compound and the activated nitrile, catalyzed by the base, to form a stable α,β-unsaturated intermediate.[5][9]

-

Sulfur Addition: Elemental sulfur (typically in its S8 crown form) is then added to the reaction. The mechanism of sulfur addition is complex, but it is believed to involve the deprotonated intermediate acting as a nucleophile to open the sulfur ring.[9]

-

Cyclization and Tautomerization: The resulting sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization, to yield the final 2-aminothiophene product.[5]

Visualizing the Gewald Synthesis Workflow

Caption: Workflow of the Gewald Reaction.

Protocol: A Representative Gewald Synthesis of a 2-Aminothiophene-3-carbonitrile Derivative

This protocol describes the synthesis of 2-amino-4,5-dimethylthiophene-3-carbonitrile, a common building block.

Materials:

-

Acetone (ketone)

-

Malononitrile (activated nitrile)

-

Elemental sulfur

-

Morpholine (base)

-

Ethanol (solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (20 mL).

-

Add morpholine (2 mmol) to the mixture. The addition of the base is often exothermic and should be done cautiously.

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Self-Validation:

-

Melting Point: The purified product should have a sharp melting point consistent with the literature value.

-

Spectroscopic Analysis: Confirm the structure using FT-IR (to identify the amino and nitrile functional groups), 1H NMR, and 13C NMR spectroscopy. Mass spectrometry should be used to confirm the molecular weight.

Aminothiophene Derivatives in Drug Development: Targeting Kinases

A significant application of aminothiophene derivatives is in the development of small molecule kinase inhibitors.[10][11] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] The aminothiophene scaffold can be elaborated with various substituents to create molecules that bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cell proliferation and survival.[2][11]

Mechanism of Action: Kinase Inhibition

Many aminothiophene-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to mimic the binding of ATP in the kinase domain, but lack the phosphate group that is transferred to the substrate. This competitive binding blocks the normal function of the kinase and halts the signaling cascade.

Logical Relationship: From Scaffold to Kinase Inhibitor

Caption: From Aminothiophene Scaffold to Cellular Effect.

Analytical Characterization

Rigorous analytical characterization is essential to ensure the identity, purity, and stability of aminothiophene derivatives intended for research and drug development. A combination of chromatographic and spectroscopic techniques is typically employed.

Key Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify its concentration.

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): Elucidates the detailed chemical structure of the molecule, confirming the connectivity of the atoms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the presence of key functional groups, such as the amino (-NH2) and nitrile (-C≡N) or carboxyl (-COOH) groups.[12]

Conclusion and Future Perspectives

Aminothiophene derivatives continue to be a rich source of inspiration for medicinal chemists. The synthetic accessibility of this scaffold, particularly through robust methods like the Gewald reaction, allows for the creation of large and diverse chemical libraries for high-throughput screening. Future research will likely focus on the development of novel, greener synthetic methodologies and the exploration of new biological targets for this versatile class of compounds.[13] As our understanding of disease pathways becomes more nuanced, the ability to fine-tune the properties of the aminothiophene core will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

-

Gewald reaction - Wikipedia. (n.d.). Retrieved January 9, 2024, from [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 9, 2024, from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - arkat usa. (n.d.). Retrieved January 9, 2024, from [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). Retrieved January 9, 2024, from [Link]

-

Gewald Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2024, from [Link]

-

CAS RN 616-46-6 | 2-Aminothiophene | MFCD01210840 - Hoffman Fine Chemicals. (n.d.). Retrieved January 9, 2024, from [Link]

-

Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - NIH. (n.d.). Retrieved January 9, 2024, from [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. (n.d.). Retrieved January 9, 2024, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.). Retrieved January 9, 2024, from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021). Retrieved January 9, 2024, from [Link]

-

2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - MDPI. (n.d.). Retrieved January 9, 2024, from [Link]

-

Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. (2022). Retrieved January 9, 2024, from [Link]

-

Microwave‐Assisted Synthesis of 2‐Aminothiophene‐3‐carboxylic Acid Derivatives, 3H‐Thieno[2,3‐d]pyrimidin‐4‐one and 4‐Chlorothieno[2,3‐d]pyrimidine. - ResearchGate. (2025). Retrieved January 9, 2024, from [Link]

-

Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents - ResearchGate. (2015). Retrieved January 9, 2024, from [Link]

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds - TÜBİTAK Academic Journals. (2011). Retrieved January 9, 2024, from [Link]

-

Chitosan-Based Films with 2-Aminothiophene Derivative: Formulation, Characterization and Potential Antifungal Activity - MDPI. (2022). Retrieved January 9, 2024, from [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 2-aminothiophene-3-carboxylic Acid | 56387-08-7 [smolecule.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Gewald Reaction [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Gewald Synthesis of 2-Aminothiophenes

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Gewald reaction, a multicomponent condensation, stands as one of the most efficient and versatile methods for the synthesis of polysubstituted 2-aminothiophenes.[1] Since its discovery by Karl Gewald in the 1960s, it has become an indispensable tool in heterocyclic chemistry.[2][3] The resulting 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including anti-inflammatory agents, kinase inhibitors, and antipsychotics.[4][5] This guide provides an in-depth exploration of the Gewald synthesis, delving into its core mechanism, reaction variants, practical experimental considerations, and significant applications in modern drug discovery. We will dissect the causality behind experimental choices, offering field-proven insights to empower researchers in leveraging this powerful reaction.

The Significance of 2-Aminothiophenes

The 2-aminothiophene ring is a bioisostere of the phenyl group, often incorporated into molecules to modulate pharmacokinetic and pharmacodynamic properties.[6] This five-membered heterocycle is a cornerstone in the development of pharmaceuticals due to its ability to confer a wide range of biological activities, including antimicrobial, antiproliferative, antiviral, and anti-inflammatory effects.[6][7][8] The Gewald reaction's prominence stems from its ability to construct this valuable scaffold in a single step from simple, readily available starting materials.[3]

The Core Reaction: Mechanistic Insights

The Gewald synthesis is a one-pot reaction that brings together three key components:

-

A carbonyl compound with an α-methylene group (an aldehyde or ketone).

-

An α-cyanoester or other active methylene nitrile (e.g., malononitrile, benzoylacetonitrile).[9]

-

Elemental sulfur (S₈).

The reaction is typically facilitated by a base, traditionally a secondary or tertiary amine like morpholine or triethylamine, in stoichiometric amounts.[2][4]

Unraveling the Mechanism

While the overall transformation is well-established, the precise mechanism, particularly the role and decomposition of sulfur intermediates, was a subject of debate for decades.[10] Recent computational studies have provided significant clarity.[11][12] The reaction proceeds through a sequence of well-defined steps: Knoevenagel condensation, Michael addition, cyclization, and aromatization.

The accepted mechanism involves the following key stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile.[10][13] This step forms a stable α,β-unsaturated nitrile intermediate, often referred to as the Knoevenagel adduct. The choice of base is critical here; it must be strong enough to deprotonate the active methylene compound without promoting significant self-condensation of the carbonyl partner.

-

Sulfur Addition: The elemental sulfur (S₈) is activated and added to the Knoevenagel intermediate. The exact mechanism of sulfur ring-opening and addition is complex.[14] Computational evidence suggests that the Knoevenagel adduct is deprotonated to form a carbanion, which then attacks the S₈ ring, leading to the formation of a polysulfide intermediate.[11][12]

-

Ring Closure (Cyclization): The polysulfide chain undergoes decomposition, ultimately leading to a key monosulfide intermediate.[12] This intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the cyano group. This step forms the five-membered thiophene ring.

-

Tautomerization & Aromatization: The cyclized intermediate undergoes tautomerization to yield the final, stable, and aromatic 2-aminothiophene product.[10] This final aromatization step is the thermodynamic driving force for the entire reaction sequence.[12]

Caption: The core mechanism of the Gewald synthesis.

Reaction Variants, Catalysis, and Modern Improvements

The versatility of the Gewald reaction is enhanced by its numerous variations and the continuous development of more efficient catalytic systems.[2]

Substrate Scope and Limitations

The reaction is broadly applicable to a range of substrates.

-

Carbonyls: Cyclic ketones (like cyclohexanone) and acyclic ketones generally provide good yields.[15] Aldehydes are also suitable reactants. However, some sterically hindered or less reactive ketones, such as certain alkyl aryl ketones, may give poor yields in the one-pot procedure and often benefit from a two-step approach where the Knoevenagel adduct is isolated first.[2]

-

Active Methylene Nitriles: Ethyl cyanoacetate and malononitrile are the most common and reactive choices.[15] Other variants like benzoylacetonitrile and cyanoacetone have also been successfully employed, leading to different C3-substituents on the thiophene ring.[9]

Evolution of Catalysis and Conditions

While traditional methods rely on stoichiometric amounts of amine bases, modern protocols focus on catalytic and more environmentally benign approaches.[4] The choice of catalyst and solvent system significantly impacts reaction time, yield, and overall efficiency.

| Catalytic System | Typical Solvent | Key Advantages | Reference |

| Stoichiometric Amine | Ethanol, DMF | Well-established, simple procedure. | [2] |

| L-Proline (catalytic) | DMF | Mild conditions, low catalyst loading, cost-effective. | [13][15] |

| Piperidinium Borate | Ethanol/Water | Truly catalytic, recyclable catalyst, excellent yields. | [4] |

| **Solid Bases (e.g., NaAlO₂) ** | Ethanol | Environmentally friendly, reusable catalyst, simple workup. | [16] |

| Microwave Irradiation | Ionic Liquid / PEG | Dramatically reduced reaction times, improved yields. | [10][17] |

| Solid-Support Synthesis | N/A | Useful for combinatorial chemistry and library synthesis. | [17] |

This evolution towards catalytic and greener methods addresses many of the original drawbacks, such as the need for large amounts of base and sometimes lengthy reaction times.[17]

Experimental Protocol: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol provides a reliable, step-by-step method for a classic Gewald synthesis.

Reactants:

-

Cyclohexanone: 5.0 g (51 mmol)

-

Malononitrile: 3.37 g (51 mmol)

-

Elemental Sulfur: 1.63 g (51 mmol)

-

Morpholine: 4.44 g (51 mmol)

-

Ethanol: 30 mL

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (30 mL), cyclohexanone (5.0 g), and malononitrile (3.37 g).

-

Addition of Base: Stir the mixture at room temperature and add morpholine (4.44 g) dropwise. An exotherm is often observed.

-

Addition of Sulfur: After the addition of the base, add finely powdered elemental sulfur (1.63 g) to the mixture in one portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. A solid product will often precipitate. Pour the mixture into 100 mL of ice-cold water with stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and then with a small amount of cold ethanol to remove impurities.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol.

-

Characterization: Dry the final product under vacuum. The expected yield is typically in the range of 80-90%. Characterize the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: A typical experimental workflow for the Gewald synthesis.

Applications in Drug Development

The Gewald reaction is a workhorse in the pharmaceutical industry for generating molecular diversity and synthesizing key drug intermediates.[4] The resulting 2-aminothiophenes are versatile synthons for a vast array of more complex, biologically active heterocyclic systems.[7][18]

-

Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drug (NSAID) Tinoridine is synthesized using a Gewald reaction as a key step.[4]

-

Kinase Inhibitors: The 2-aminothiophene scaffold is prevalent in many kinase inhibitors, which are crucial in oncology research. They can act as "hinge-binding" motifs, a common interaction pattern in ATP-competitive inhibitors.

-

CNS-Active Agents: Derivatives of 2-aminothiophenes are found in compounds targeting the central nervous system, including antipsychotic agents like Olanzapine and anticonvulsants.[4]

-

Allosteric Modulators: Substituted 2-aminothiophenes have been identified as potent allosteric enhancers of the A₁ adenosine receptor, which has therapeutic potential for various cardiovascular and neurological disorders.[4][6]

Conclusion: A Self-Validating and Enduring Reaction

The Gewald synthesis of 2-aminothiophenes is a testament to the power and elegance of multicomponent reactions in organic chemistry. Its enduring appeal lies in its operational simplicity, the ready availability of its starting materials, and the high biological relevance of its products.[2][3] From its foundational mechanism to modern catalytic adaptations, the reaction provides a reliable and robust platform for researchers in drug discovery and materials science. The continuous refinement of reaction conditions, driven by the principles of green chemistry, ensures that the Gewald synthesis will remain a cornerstone of heterocyclic chemistry for the foreseeable future.[16]

References

- Gewald reaction - Wikipedia. (n.d.).

- Putrová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved January 12, 2026, from [Link]

-

Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 12, 2026, from [Link]

-

Puterová, Z., & Krutošíková, A. (2009). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Nova Biotechnologica, 9(2), 165-172. Retrieved January 12, 2026, from [Link]

-

Tighadouini, S., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 240, 114571. Retrieved January 12, 2026, from [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. DOI: 10.3998/ARK.5550190.0011.105. Retrieved January 12, 2026, from [Link]

-

Tighadouini, S., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. Retrieved January 12, 2026, from [Link]

-

McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184. Retrieved January 12, 2026, from [Link]

-

Nguyen, K. A., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. Retrieved January 12, 2026, from [Link]

-

Nguyen, K. A., & Tantillo, D. J. (n.d.). Computational investigations on the mechanism of the Gewald reaction. ACS. Retrieved January 12, 2026, from [Link]

-

Puterová, Z., & Krutošíková, A. (2009). Applications substituted 2-aminothiophenes in drug design. ResearchGate. Retrieved January 12, 2026, from [Link]

-

Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354. Retrieved January 12, 2026, from [Link]

-

Reddy, B. V. S., et al. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering, 3(6), 1220-1225. Retrieved January 12, 2026, from [Link]

-

Nguyen, K. A., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

-

Sharma, S., & Singh, P. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 754-759. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. Retrieved January 12, 2026, from [Link]

-

Cerdán, S., et al. (2000). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 5(3), 533-540. Retrieved January 12, 2026, from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. (Open Access) Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes (2010) | Zita Puterová | 186 Citations [scispace.com]

- 4. d-nb.info [d-nb.info]

- 5. pnrjournal.com [pnrjournal.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gewald reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Gewald Reaction [organic-chemistry.org]

- 14. Computational investigations on the mechanism of the Gewald reaction - American Chemical Society [acs.digitellinc.com]

- 15. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the One-Pot Synthesis of Methyl 2-Amino-5-Methylthiophene-3-Carboxylate

Abstract

This technical guide provides an in-depth exploration of the one-pot synthesis of methyl 2-amino-5-methylthiophene-3-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthetic process, grounded in the principles of the Gewald multicomponent reaction. We will dissect the reaction mechanism, provide a detailed and validated experimental protocol, discuss critical parameters for process optimization, and outline methods for product characterization. The causality behind experimental choices is explained throughout, ensuring a deep, practical understanding for successful synthesis.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged scaffold in modern chemistry, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] Molecules incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][3] Methyl 2-amino-5-methylthiophene-3-carboxylate (CAS No: 19369-53-0) is a particularly valuable derivative, serving as a versatile synthon for the elaboration of more complex molecular architectures.[2][4] Its efficient and reliable synthesis is therefore of paramount importance.

The most robust and widely adopted method for preparing this and similar compounds is the Gewald reaction, a one-pot, three-component synthesis that combines a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[5][6] This guide focuses exclusively on this elegant and atom-economical approach, providing the necessary insights for its successful implementation.

The Gewald Reaction: A Mechanistic Deep Dive

The Gewald reaction, first reported by Karl Gewald in 1966, is a cornerstone of heterocyclic chemistry.[5] Its enduring utility stems from its operational simplicity and the high degree of functionalization achieved in a single step. The reaction proceeds through a well-elucidated sequence of classical organic transformations. Recent computational studies using Density Functional Theory (DFT) have further clarified the intricate details of the sulfur addition and cyclization steps.[7][8][9]

The generally accepted mechanism involves three key stages:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (propionaldehyde) and the active methylene compound (methyl cyanoacetate).[5][9] The base, typically a secondary amine like morpholine or triethylamine, deprotonates the α-carbon of methyl cyanoacetate, which then attacks the carbonyl carbon of propionaldehyde. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

-

Sulfur Addition (Michael Addition): Elemental sulfur, activated by the basic medium, adds to the electron-deficient β-carbon of the unsaturated intermediate. The precise mechanism of sulfur's incorporation is complex, potentially involving polysulfide intermediates, but the net result is the formation of a sulfur-containing adduct.[7][8]

-

Intramolecular Cyclization & Tautomerization: The terminal sulfur atom then acts as a nucleophile, attacking the nitrile carbon in an intramolecular cyclization.[5] This forms a five-membered imine ring. A final, rapid tautomerization (aromatization) yields the thermodynamically stable 2-aminothiophene product, which is the primary driving force for the overall reaction.[7][9]

Caption: Fig. 1: Reaction Mechanism of the Gewald Synthesis

Validated Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the one-pot synthesis of methyl 2-amino-5-methylthiophene-3-carboxylate. The quantities provided are for a representative laboratory scale.

Reagent and Materials Data

Proper preparation and accurate measurement of reagents are critical for reproducibility.

| Reagent | CAS No. | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| Propionaldehyde | 123-38-6 | C₃H₆O | 58.08 | 1.0 | 50 | 2.90 g (3.6 mL) |

| Methyl Cyanoacetate | 105-34-0 | C₄H₅NO₂ | 99.09 | 1.0 | 50 | 4.95 g (4.4 mL) |

| Elemental Sulfur | 7704-34-9 | S | 32.07 | 1.0 | 50 | 1.60 g |

| Morpholine | 110-91-8 | C₄H₉NO | 87.12 | 0.34 | 17 | 1.48 g (1.5 mL) |

| Methanol | 67-56-1 | CH₄O | 32.04 | - | - | 30 mL |

Experimental Workflow

The following diagram outlines the key stages of the synthesis, from setup to final product isolation.

Caption: Fig. 2: Experimental Workflow for One-Pot Synthesis

Step-by-Step Methodology

Rationale: This procedure uses methanol as a solvent due to the good solubility of the reactants and intermediates.[10] Morpholine is an effective base catalyst for the initial condensation.[11] The reaction is mildly exothermic, so controlled addition of the aldehyde is necessary.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add elemental sulfur (1.60 g, 50 mmol) and methanol (30 mL). Stir the suspension.

-

Addition of Reactants: To the stirring suspension, add methyl cyanoacetate (4.95 g, 50 mmol) followed by morpholine (1.48 g, 17 mmol). The mixture will typically turn a dark brown or reddish color.[12]

-

Aldehyde Addition: Slowly add propionaldehyde (2.90 g, 50 mmol) dropwise over a period of 15-20 minutes. Use a water bath to maintain the temperature between 35-40°C during the addition.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to 45-50°C with continuous stirring. The reaction is typically complete within 2-4 hours.[11]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting materials and the appearance of a new, UV-active spot indicates product formation.

-

Workup and Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold methanol or ethanol to remove residual morpholine and unreacted starting materials.[11]

-

Drying: Dry the resulting off-white to pale yellow crystalline solid under vacuum to a constant weight. A typical yield for this procedure is in the range of 70-85%.

Process Optimization and Troubleshooting

The efficiency of the Gewald reaction is sensitive to several parameters. Understanding these variables allows for rational optimization and troubleshooting.

| Parameter | Influence & Rationale | Optimization Strategy |

| Base Selection | The base is crucial for the initial Knoevenagel condensation. Secondary amines like morpholine or piperidine are highly effective.[3][11] Weaker bases may slow the reaction, while stronger bases can promote side reactions. | Morpholine is often the base of choice. If yields are low, screening other bases like triethylamine or piperidine may be beneficial. The amount should be catalytic but sufficient to drive the initial condensation. |

| Solvent Choice | The solvent must solubilize the reactants and facilitate heat transfer. Protic solvents like ethanol and methanol are commonly used and often give good results.[10] Aprotic polar solvents like DMF can also be used, sometimes leading to faster reaction rates. | Ethanol or methanol are excellent starting points due to their low cost and ease of removal. If solubility issues arise with substituted reactants, DMF can be considered. |

| Temperature | The reaction is typically run at a slightly elevated temperature (40-60°C) to ensure a reasonable rate.[11] Excessively high temperatures can lead to the decomposition of sulfur or promote polymerization side reactions, reducing the yield and purity. | Maintain the temperature strictly within the 45-50°C range. If side product formation is observed, consider running the reaction at a lower temperature for a longer duration. |

| Stoichiometry | Using equimolar amounts of the three core components (aldehyde, nitrile, sulfur) is standard. An excess of one component rarely improves the yield and complicates purification. | Adhere to a 1:1:1 molar ratio of propionaldehyde, methyl cyanoacetate, and elemental sulfur for optimal results. |

Product Characterization

Confirmation of the final product's identity and purity is essential. Standard analytical techniques should be employed.

-

¹H NMR (DMSO-d₆): Expected signals would include a singlet for the amino protons (~7.2-7.4 ppm), a singlet for the methoxy group (~3.7 ppm), a singlet for the thiophene proton (~6.2 ppm), and a singlet for the C5-methyl group (~2.3 ppm). The NH₂ protons are D₂O exchangeable.[11]

-

IR (KBr, cm⁻¹): Characteristic peaks should be observed for N-H stretching (two bands, ~3300-3450 cm⁻¹), C-H stretching (~2950 cm⁻¹), the ester carbonyl (C=O) stretching (~1660 cm⁻¹), and C=C stretching of the aromatic ring (~1590-1440 cm⁻¹).[11]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of 171.22.

-

Melting Point: The purified compound should exhibit a sharp melting point consistent with literature values.

Safety Precautions

Standard laboratory safety protocols must be followed.

-

Propionaldehyde: Is a flammable liquid with a low boiling point and is an irritant. Handle in a well-ventilated fume hood.

-

Methyl Cyanoacetate: Is toxic if ingested or absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Morpholine: Is a corrosive and flammable liquid. Avoid contact with skin and eyes.

-

Methanol: Is flammable and toxic. Avoid inhalation and skin contact.

-

Sulfur: Elemental sulfur is a flammable solid. Avoid creating dust.

Conclusion

The one-pot Gewald reaction provides a highly efficient, convergent, and scalable route to methyl 2-amino-5-methylthiophene-3-carboxylate. By understanding the underlying reaction mechanism and carefully controlling key experimental parameters such as base selection, temperature, and solvent, researchers can reliably produce this valuable heterocyclic intermediate in high yield and purity. This guide provides the foundational knowledge and practical steps necessary to empower scientists in their synthetic endeavors, facilitating further discovery in drug development and materials science.

References

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry. [Link]

-

Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte fuer Chemie/Chemical Monthly, 132(2), 279-293. [Link]

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

-

Wikipedia. (n.d.). Gewald reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

-

Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. [Link]

-

International Journal of Pharmacy and Biological Sciences. (2013). Synthesis of Some Novel 2-Aminothiophene Derivatives and Evaluation for their Antimicrobial Activity. IJPBS, 3(4), 518-524. [Link]

-

ResearchGate. (n.d.). Reaction optimization studies of the modified Gewald reaction. [Link]

-

Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-245. [Link]

-

Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35(5), 815-839. [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions in the presence of catalytic amount of base. [Link]

-

Iranian Journal of Chemistry. (2007). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. IJC, 2(1), 1-6. [Link]

-

Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

-

Chemixl Intermediates Pvt. Ltd. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. [Link]

Sources

- 1. ijpbs.com [ijpbs.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

Spectroscopic data interpretation for thiophene compounds (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Interpretation of Thiophene Compounds

Authored by: A Senior Application Scientist

Abstract

Thiophene and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and organic electronic materials. The precise characterization of these compounds is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of thiophene-containing molecules. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of data to explain the causal relationships between molecular structure and spectroscopic output, offering field-proven insights for robust and reliable interpretation.

The Thiophene Core: A Spectroscopic Overview

The five-membered, sulfur-containing aromatic ring of thiophene presents a unique electronic environment that gives rise to characteristic spectroscopic signatures. The positions on the ring are numbered starting from the sulfur atom, with C2 and C5 being equivalent (α-positions) and C3 and C4 being equivalent (β-positions) in the unsubstituted ring. The introduction of substituents breaks this symmetry and profoundly influences the spectroscopic data, providing a powerful handle for structural determination. This guide will dissect the nuances of ¹H NMR, ¹³C NMR, IR, and MS data to build a holistic understanding of a given thiophene derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Thiophene Nuclei

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For thiophene compounds, both ¹H and ¹³C NMR provide a wealth of information regarding substitution patterns and electronic environments.

¹H NMR Spectroscopy: Decoding Proton Environments

The aromatic nature of the thiophene ring means its protons resonate in the aromatic region of the ¹H NMR spectrum, typically between 6.5 and 8.0 ppm. The precise chemical shift is highly dependent on the proton's position (α or β) and the electronic nature of any substituents.

-

Chemical Shifts (δ): In unsubstituted thiophene, the α-protons (H2/H5) are more deshielded and appear downfield (around 7.3 ppm) compared to the β-protons (H3/H4) which resonate upfield (around 7.1 ppm).[1][2] This is due to the influence of the sulfur atom's lone pairs contributing to the aromatic system.

-

Coupling Constants (J): The proximity of protons on the ring leads to spin-spin coupling, which is highly diagnostic of their relative positions. Typical coupling constants are:

-

³J(H2,H3) ≈ 4.9 - 5.1 Hz

-

³J(H3,H4) ≈ 3.5 - 3.7 Hz

-

⁴J(H2,H4) ≈ 1.0 - 1.2 Hz

-

⁴J(H2,H5) ≈ 2.8 - 3.0 Hz

-

-

Substituent Effects: The introduction of a substituent dramatically alters the spectrum. Electron-donating groups (EDGs) like -OCH₃ or -CH₃ shield the ring protons, shifting them upfield, while electron-withdrawing groups (EWGs) like -NO₂ or -CHO deshield them, causing downfield shifts.[3] The position of the substituent dictates which protons are most affected.

Below is a diagram illustrating how substitution at the 2-position influences the chemical shifts of the remaining ring protons.

Caption: Influence of a C2-substituent on thiophene proton chemical shifts.

Table 1: Typical ¹H NMR Data for Substituted Thiophenes in CDCl₃

| Compound | H2 | H4 | H5 | Substituent Protons |

| 3-Methylthiophene | ~7.17 ppm | ~6.87 ppm | ~6.86 ppm | ~2.25 ppm (CH₃)[3] |

| 3-Bromothiophene | ~7.28 ppm | ~7.06 ppm | ~7.28 ppm | -[3] |

| 3-Methoxythiophene | ~7.14 ppm | ~6.73 ppm | ~6.21 ppm | ~3.77 ppm (OCH₃)[3] |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing direct information about the carbon framework.

-

Chemical Shifts (δ): Similar to the protons, the α-carbons (C2/C5) of unsubstituted thiophene are found slightly downfield (~127 ppm) compared to the β-carbons (C3/C4) (~125 ppm).[4]

-

Substituent Effects: Substituents have a predictable effect on carbon chemical shifts. The carbon directly attached to the substituent (ipso-carbon) experiences the largest shift. The effect propagates around the ring, and substituent chemical shift (SCS) tables can be used to estimate chemical shifts in substituted thiophenes.[5] For example, an electron-donating methoxy group at C3 significantly shields C4 but deshields C3 (the ipso-carbon).[3]

Table 2: Typical ¹³C NMR Data for Substituted Thiophenes in CDCl₃

| Compound | C2 | C3 | C4 | C5 | Substituent Carbon |

| 3-Methylthiophene | 125.3 ppm | 138.4 ppm | 129.9 ppm | 121.0 ppm | 15.6 ppm (CH₃) |

| 3-Bromothiophene | 122.9 ppm | 110.1 ppm | 129.0 ppm | 126.0 ppm | - |

| 3-Methoxythiophene | 121.7 ppm | 160.0 ppm | 101.4 ppm | 125.8 ppm | 59.9 ppm (OCH₃) |

| (Data synthesized from multiple sources for comparison)[3] |

Experimental Protocol for NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve 5-10 mg of the thiophene compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.[6][7] Add a small amount of an internal standard, typically tetramethylsilane (TMS), for calibration (δ = 0.00 ppm).

-

Instrument Setup:

-

Insert the sample into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the spectrometer probes to maximize magnetic field homogeneity.[3]

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-5 seconds.[3]

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.

-

Set a wider spectral width (e.g., 0-200 ppm).

-

Acquire a larger number of scans due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H spectrum to determine proton ratios.[3]

-

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy probes the vibrational modes of a molecule. For thiophene compounds, it is excellent for identifying functional groups attached to the ring and confirming the presence of the thiophene core itself through its characteristic ring vibrations.

-

Aromatic C-H Stretching: A weak to medium band appears in the 3120-3050 cm⁻¹ region, characteristic of C-H bonds on an aromatic ring.[8][9]

-

Ring C=C Stretching: Thiophene rings exhibit several stretching vibrations in the 1600-1350 cm⁻¹ region. These bands can be affected by conjugation with substituents.[8][10] For 2-substituted thiophenes, bands are often observed around 1530 cm⁻¹ and 1350 cm⁻¹.[8]

-

C-H Bending:

-

In-plane bending: These vibrations occur in the 1300-1000 cm⁻¹ range.[8]

-

Out-of-plane (OOP) bending: These are often the most diagnostic bands in the fingerprint region (1000-700 cm⁻¹).[8] The position and number of these bands are highly indicative of the substitution pattern on the ring. For example, 2-substituted thiophenes often show a strong band around 710 cm⁻¹.

-

-

C-S Stretching: The C-S stretching modes are typically weaker and can be found in the 900-600 cm⁻¹ region. Reports vary, with some assigning bands around 840 cm⁻¹ and 610 cm⁻¹.[8][10]

Table 3: Key IR Absorption Frequencies for Thiophene Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| Aromatic C-H Stretch | 3120 - 3050 | Weak to Medium | Confirms aromatic C-H bonds[8] |

| Ring C=C Stretch | 1600 - 1350 | Medium to Strong | Multiple bands are typical[10][11] |

| C-H In-Plane Bend | 1300 - 1000 | Medium | |

| C-H Out-of-Plane Bend | 1000 - 700 | Strong | Highly diagnostic of substitution pattern[8] |

| C-S Stretch | 900 - 600 | Weak to Medium | Can be difficult to assign definitively[8][10] |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Background Scan: Run a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O) from the final spectrum.

-

Sample Analysis: Place a small amount of the solid or liquid thiophene compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. In Electron Ionization (EI), the most common technique for small molecules, a high-energy electron beam bombards the molecule, creating a radical cation known as the molecular ion (M⁺·) .

-

Molecular Ion Peak: Thiophene and its derivatives are aromatic and thus typically show a prominent molecular ion peak, which directly provides the molecular weight of the molecule.[12][13]

-

Fragmentation Patterns: The excess energy imparted during ionization causes the molecular ion to fragment in predictable ways.

-

α-Cleavage: For thiophenes with carbonyl substituents (e.g., 2-acetylthiophene), the most dominant fragmentation is often the cleavage of the bond alpha to the carbonyl group, leading to a stable acylium ion.[12]

-

Loss of Substituents: Simple cleavage of the bond between the ring and a substituent is a common pathway.

-

Ring Fragmentation: The thiophene ring itself can fragment, often by losing C₂H₂ or the thioformyl radical (HCS·).

-

Ortho-Effects: In some cases, adjacent substituents can interact during fragmentation. For instance, 3-substituted thiophene-2-carboxylic acids can show an enhanced loss of H₂O due to an "ortho-effect".[14]

-

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrument Setup: The sample is injected into a Gas Chromatograph (GC), which separates it from the solvent and any impurities. The separated compound then enters the mass spectrometer.

-

Ionization: In the ion source, the gaseous molecules are bombarded with electrons (typically at 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Integrated Spectroscopic Analysis: A Holistic Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides all the answers, but together they allow for confident structural elucidation.

Caption: Integrated workflow for the structural elucidation of a thiophene compound.

This workflow begins with acquiring data from all three techniques. MS provides the molecular formula, IR identifies key functional groups, and NMR reveals the C-H framework and connectivity. This combined information allows for the proposal of a candidate structure, which is then rigorously validated against the observed MS fragmentation and IR vibrational modes to confirm the final structure.

References

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. [Link]

-

Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. PubMed. [Link]

-

Solvent effects on proton chemical shifts in thiophenes. Indian Academy of Sciences. [Link]

-

STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

-

Research Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Vibrational Spectroscopy Analysis of Oligothiophene Blend Film. Scientific.net. [Link]

-

Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

-

Vibrational spectra of neutral and doped oligothiophenes and polythiophene. Royal Society of Chemistry. [Link]

-

NMR chemical shift prediction of thiophenes. Stenutz. [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. [Link]

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. [Link]

-

Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes. ResearchGate. [Link]

-

The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. [Link]

-

Thiophene (C4H4S). VPL. [Link]

-

Interpretation of Mass Spectra. ResearchGate. [Link]

-

Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Publications. [Link]

-

Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. PMC - NIH. [Link]

-

Electronic coupling mediated by furan, thiophene, selenophene and tellurophene in a homologous series of organic compounds. The Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of New 3-Substituted Thiophene Copolymers. J. Braz. Chem. Soc.. [Link]

-

Infrared study of the C—H stretching region of five-membered heterocyclic compounds. Canadian Journal of Chemistry. [Link]

-

THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Taylor & Francis Online. [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Thiophene - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

Theoretical and Spectroscopic Study of a Series of Styryl-Substituted Terthiophenes. ACS Publications. [Link]

-

Experimental and theoretical Raman spectra of thiophene. ResearchGate. [Link]

-

Interpretation of Mass Spectra: Mclafferty, EI Techniques. StudySmarter. [Link]

-

Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. PMC - PubMed Central. [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

-

Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. PubMed. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

Computational NMR Study of Benzothienoquinoline Heterohelicenes. PMC - NIH. [Link]

-

Structure of 3-substituted benzothiophenes which are used as drugs and drug candidates. ResearchGate. [Link]

-

Mass spectral interpretation. Wikipedia. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

-

Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Spectral data of oligothiophenes in CH2Cl2. ResearchGate. [Link]

-

Interpretation of mass spectra. University of Arizona. [Link]

-

How does solvent choice effect chemical shift in NMR experiments?. Reddit. [Link]

-

Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online. [Link]

-

NMR Chemical Shifts. University of California, Irvine. [Link]

Sources

- 1. Thiophene(110-02-1) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thiophene(110-02-1) 13C NMR spectrum [chemicalbook.com]

- 5. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 6. ias.ac.in [ias.ac.in]

- 7. reddit.com [reddit.com]

- 8. iosrjournals.org [iosrjournals.org]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Substituted Aminothiophenes

Abstract

Substituted aminothiophenes are a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceutical agents and functional organic materials.[1] A profound understanding of their molecular architecture is therefore indispensable for innovation in these fields. Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the electronic and steric environment of these molecules. This guide offers a detailed exploration of the ¹H and ¹³C NMR spectral features of substituted aminothiophenes, designed for researchers, scientists, and drug development professionals. We will dissect the influence of substituent positioning and electronic nature on chemical shifts and coupling constants, present standardized protocols for data acquisition, and illustrate the power of multi-dimensional NMR techniques for unambiguous structural elucidation.

Introduction: The Chemical Significance of Aminothiophenes

The thiophene ring, an aromatic five-membered heterocycle containing a sulfur atom, is a privileged scaffold in drug discovery. When functionalized with an amino group, the resulting aminothiophene core exhibits a rich and tunable electronic character, making it a versatile building block for designing molecules with specific biological activities. For instance, certain 2-aminothiophene derivatives have been identified as positive allosteric modulators for the GLP-1 receptor, a critical target in type 2 diabetes treatment, while others show promise as antimitotic agents for cancer therapy by inhibiting tubulin polymerization.[1] The precise substitution pattern on the thiophene ring dictates the molecule's three-dimensional shape and electronic distribution, which in turn governs its interaction with biological targets. Consequently, the ability to unequivocally determine this substitution pattern is a critical step in the development of new chemical entities. NMR spectroscopy is the most powerful tool for this purpose.

Fundamentals of NMR for the Aminothiophene Core

¹H and ¹³C NMR spectroscopy relies on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or chemical shift (δ), is exquisitely sensitive to the local electronic environment of the nucleus.

-

¹H NMR (Proton NMR): Focuses on the hydrogen nuclei. The chemical shift of a proton is influenced by the electron density around it. Electron-withdrawing groups (e.g., -NO₂, -CO₂R) decrease the electron density (deshielding), causing the proton to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups (e.g., -NH₂, -OR) increase electron density (shielding), moving the signal to a lower chemical shift (upfield).

-

¹³C NMR (Carbon NMR): Observes the carbon-13 isotope. The principles are similar to ¹H NMR, but the chemical shift range is much larger (~200 ppm vs ~12 ppm), leading to less signal overlap. The chemical shifts provide direct information about the hybridization and electronic state of the carbon skeleton.[2]

In aminothiophenes, the lone pair of electrons on the nitrogen atom of the amino group significantly influences the electron density of the thiophene ring through resonance, impacting the chemical shifts of all ring protons and carbons.

¹H NMR Spectral Analysis: A Proton's Perspective

The interpretation of a ¹H NMR spectrum of a substituted aminothiophene involves analyzing three key features: chemical shifts (δ), signal integration, and spin-spin coupling constants (J).

3.1. The Influence of the Amino Group and Substituents

The position of the amino group (at C2 or C3) and the nature of other substituents create distinct spectral patterns. The amino group is a strong electron-donating group, causing a significant upfield shift (shielding) of the ring protons, particularly those ortho and para to its position.

-

2-Aminothiophenes: The amino group at the C2 position strongly shields the protons at C3 and C5. The proton at C3 typically appears at the most upfield position, while the C5 proton is also shifted upfield compared to unsubstituted thiophene.

-

3-Aminothiophenes: The amino group at C3 shields the protons at C2 and C4. The proton at C2 often experiences the largest upfield shift.

3.2. Coupling Constants: Decoding the Substitution Pattern

Spin-spin coupling provides through-bond connectivity information. In a thiophene ring, the magnitude of the coupling constant (J) between adjacent protons is characteristic of their relative positions:

-

³J(H4, H5) ≈ 5-6 Hz[1]

-

³J(H2, H3) ≈ 3-5 Hz

-

⁴J(H2, H4) ≈ 1.5-2.5 Hz[1]

-

⁴J(H2, H5) ≈ 3.0-3.5 Hz[1]

-

⁴J(H3, H5) ≈ 1-2 Hz

By analyzing the splitting patterns (e.g., doublet, triplet, doublet of doublets) and measuring the J-values, the substitution pattern can be definitively established. For example, a 2,5-disubstituted thiophene will show two doublets in the aromatic region with a coupling constant of ~3-4 Hz, corresponding to the ³J(H3, H4) coupling.

Table 1: Typical ¹H NMR Data for Substituted Aminothiophenes (in CDCl₃)

| Compound Type | H2 (δ ppm) | H3 (δ ppm) | H4 (δ ppm) | H5 (δ ppm) | NH₂ (δ ppm) | Coupling Constants (Hz) |

| 2-Aminothiophene | — | ~6.2-6.5 | ~6.6-6.9 | ~7.0-7.3 | ~4.0-6.5 (broad) | ³J₃₄ ≈ 3.5-4.5, ³J₄₅ ≈ 5-6, ⁴J₃₅ ≈ 1.5-2.5 |

| 3-Aminothiophene | ~6.8-7.1 | — | ~6.5-6.8 | ~7.1-7.4 | ~3.5-5.0 (broad) | ³J₂₄ ≈ 1.5-2.5, ³J₄₅ ≈ 3.5-4.5, ⁴J₂₅ ≈ 3.0-3.5[1] |

Note: Chemical shifts are approximate and can vary based on other substituents and solvent choice.[3]

3.3. Standard Protocol for ¹H NMR Data Acquisition

A self-validating protocol ensures reproducibility and high-quality data.

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the aminothiophene sample.[4] For quantitative studies, the mass must be known precisely.

-

Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[4][5] The choice of solvent is critical as it can influence chemical shifts.[6]

-

Ensure the sample is fully dissolved. Any particulate matter can degrade spectral quality.[4][7] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[7]

-

Cap the NMR tube securely. The final sample height should be between 4-5 cm.[6]

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This stabilizes the magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity. This process is crucial for obtaining sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Use a standard single-pulse sequence.[3]

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.[3]

-

Use a relaxation delay of 1-2 seconds between scans to allow for full proton relaxation, which is important for accurate integration.[3]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).[3]

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift scale. If using a solvent with a known residual peak (e.g., CDCl₃ at 7.26 ppm), reference the spectrum to that peak.

-

Integrate all signals to determine the relative ratio of protons.

-

3.4. Visualization of ¹H NMR Interpretation Workflow

Caption: A logical workflow for deducing molecular structure from ¹H NMR data.

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these experiments require more sample or longer acquisition times than ¹H NMR.[8]

4.1. Substituent Effects on ¹³C Chemical Shifts